3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-oxobutyl furo[2,3-c]pyridazine-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)3-5-16-11(15)9-6-17-10-8(9)2-4-12-13-10/h2,4,6H,3,5H2,1H3 |
InChI Key |
PWZIPADFPWRBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOC(=O)C1=COC2=C1C=CN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furo[2,3-c]pyridazine derivative with a butyl ester in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium methoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the furo[2,3-c]pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furo[2,3-c]pyridazine ring .
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key activities include:
- Antimicrobial Activity : Research indicates that derivatives of furo[2,3-c]pyridazine structures possess notable antimicrobial properties. For instance, compounds with similar furo-pyridazine frameworks have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anticancer Properties : Studies have demonstrated that derivatives of furo[2,3-c]pyridazine can inhibit cancer cell proliferation. For example, certain analogs have been tested against cancer cell lines such as HeLa and have shown cytotoxic effects, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : Some compounds within the furo[2,3-c]pyridazine family exhibit anti-inflammatory properties. These effects are crucial for developing treatments for conditions like arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate involves several methodologies that enhance its biological activity:
- Diels-Alder Reaction : This method has been employed to create complex structures incorporating the furo-pyridazine framework. The reaction allows for the introduction of various substituents that can modulate biological activity and improve pharmacokinetic properties .
- Multicomponent Reactions : Recent advancements in synthetic techniques have facilitated the development of 3-Oxobutyl furo[2,3-c]pyridazine derivatives through multicomponent reactions. These methods are efficient and allow for the rapid assembly of complex molecules with diverse functionalities .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of furo-pyridazine derivatives against common pathogens. Results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against resistant strains of Fusarium oxysporum and Botrytis cinerea, showcasing their potential as new antimicrobial agents .
- Cytotoxicity in Cancer Models : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects were measured using standard assays, revealing IC50 values indicative of potent anticancer activity .
- Anti-inflammatory Activity : In an experimental model of inflammation, derivatives of this compound were shown to significantly reduce inflammatory markers in vitro and in vivo. This suggests a promising pathway for developing anti-inflammatory drugs targeting chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares key structural and molecular features of 3-oxobutyl furo[2,3-c]pyridazine-5-carboxylate with related compounds:
Key Observations :
- The 3-oxobutyl ester has a higher molecular weight (249.25 g/mol) compared to the ethyl ester analog (229.21 g/mol), primarily due to the longer alkyl chain and ketone group.
- The pyridazine core (two adjacent nitrogen atoms) in the target compound contrasts with the single nitrogen in furo[2,3-c]pyridine derivatives, leading to differences in electron density and reactivity .
Biological Activity
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C12H11N3O3
- Molecular Weight : 245.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects by:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : Studies suggest that derivatives of pyridazine can induce apoptosis in various cancer cell lines, leading to decreased viability .
Biological Activities
The compound has been studied for several biological activities:
Anticancer Activity
Research has highlighted the anticancer potential of this compound:
- In Vitro Studies : It has been shown to inhibit cell proliferation in breast and ovarian cancer cell lines. For instance, in studies involving T-47D (breast cancer) and SKOV-3 (ovarian cancer) cells, significant cytotoxic effects were observed at specific concentrations .
| Cell Line | IC50 (µM) | Apoptotic Effect (%) |
|---|---|---|
| T-47D | 20.1 | Increased from 0.81% to 6.39% |
| MDA-MB-231 | 43.8 | Increased from 0.56% to 8.19% |
| SKOV-3 | >100 | Not significant |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Preliminary studies indicate that it may exhibit activity against various bacterial strains and fungi, although specific data on efficacy remains limited .
Case Studies
Several case studies have explored the biological effects of pyridazine derivatives similar to this compound:
- Study on Anticancer Efficacy : A study assessed a series of pyridazine derivatives for their anticancer properties against multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through caspase activation .
- Mechanistic Insights : An in silico study suggested that the compound could effectively bind to CDK2, a critical target in cancer therapy, providing insights into its potential as an anticancer agent .
Q & A
Q. What established synthetic routes are available for 3-oxobutyl furo[2,3-c]pyridazine-5-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving pyridazinone precursors. For example, ethyl 5-amino-furo[2,3-c]pyridazine-6-carboxylate derivatives can be prepared from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone through cyclization and functionalization steps, often using hydrazine or acylating agents . Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance reaction rates in cycloaddition steps .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation (e.g., distinguishing furopyridazine ring protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. What are common functionalization strategies for modifying the furopyridazine core?
- Acylation : Reacting the 5-amino group with acetyl or benzoyl chloride to form amide derivatives .
- Cyclocondensation : Using hydrazine or o-aminophenol to generate fused heterocycles (e.g., pyridazino-pyrrolo-oxazinones) .
- Alkylation : Introducing alkyl/aryl groups at the 3-oxobutyl chain via nucleophilic substitution .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of furopyridazine derivatives?
Diastereomeric ratios (dr) > 4:1 are achievable using:
- Chiral auxiliaries : tert-Butoxycarbonyl (Boc) groups direct stereochemistry in pyrrolidine intermediates .
- Solvent polarity : High-polarity solvents (e.g., acetonitrile) favor kinetically controlled pathways .
- Temperature gradients : Slow cooling during crystallization enriches the desired diastereomer .
Q. How should researchers address contradictions in reported bioactivity data for furopyridazine analogs?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may enhance antimicrobial activity but reduce solubility, skewing assay results .
- Assay protocols : Standardize testing against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) with fixed inoculum sizes (1×10⁶ CFU/mL) .
- Data normalization : Express activity as IC₅₀ ± SEM relative to control compounds (e.g., ciprofloxacin) .
Q. What mechanistic insights explain the reactivity of the furopyridazine ring under oxidative or reductive conditions?
- Oxidation : The furan ring undergoes epoxidation at the 2,3-position with m-CPBA, while the pyridazine ring remains intact .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridazine N-N bond, yielding dihydro derivatives .
- Photodegradation : UV exposure (254 nm) induces ring-opening via C-O bond cleavage, monitored by HPLC .
Q. How can computational methods aid in predicting the physicochemical properties of novel derivatives?
- DFT calculations : Estimate bond dissociation energies (BDEs) to predict thermal stability.
- Molecular docking : Screen for potential kinase inhibition by modeling interactions with ATP-binding pockets .
- LogP prediction : Software like MarvinSuite calculates partition coefficients to guide solubility optimization .
Methodological Challenges and Solutions
Q. What purification challenges arise during synthesis, and how can they be resolved?
- Issue : Co-elution of byproducts in column chromatography due to similar polarities.
- Solution : Use gradient elution (hexane → ethyl acetate) with 5% acetic acid to improve separation .
- Alternative : Recrystallize from dichloromethane/petroleum ether (1:3) to isolate high-purity crystals (>99%) .
Q. How can researchers validate the absence of tautomeric forms in solution-phase studies?
- Variable-temperature NMR : Monitor chemical shift changes across 25–80°C; tautomerism causes peak splitting .
- pH-dependent UV/Vis : Tautomers exhibit distinct λmax shifts in acidic vs. basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
